

4-Fluoro-4-piperidinecarboxylic acid hydrochloride molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluoro-4-piperidinecarboxylic acid hydrochloride

Cat. No.: B1440651

[Get Quote](#)

An In-depth Technical Guide to **4-Fluoro-4-piperidinecarboxylic acid hydrochloride**:
Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Fluoro-4-piperidinecarboxylic acid hydrochloride**, a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom at the C-4 position of the piperidine-4-carboxylic acid scaffold imparts unique physicochemical properties that are highly sought after for modulating bioactivity, metabolic stability, and pharmacokinetics. This document details the compound's core properties, outlines a robust synthetic and purification strategy, presents a multi-faceted analytical workflow for its characterization, discusses its strategic applications in modern drug design, and provides essential safety and handling protocols. The insights herein are intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction: The Strategic Value of Fluorinated Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its saturated, non-planar structure allows for the precise three-dimensional positioning of substituents to optimize interactions with biological targets. The incorporation of a carboxylic acid at the 4-position creates a valuable attachment point and introduces a polar, ionizable group that can serve as a key pharmacophoric element, for instance, by acting as a mimic of the neurotransmitter γ -aminobutyric acid (GABA).^[1]

The strategic placement of a fluorine atom onto this scaffold, creating 4-Fluoro-4-piperidinecarboxylic acid, further enhances its utility. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's conformational preferences, membrane permeability, metabolic stability (by blocking sites of oxidative metabolism), and binding affinity (through favorable electrostatic interactions). This guide focuses on the hydrochloride salt form, which enhances the compound's stability and aqueous solubility, making it a convenient and versatile reagent for synthetic applications.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application. **4-Fluoro-4-piperidinecarboxylic acid hydrochloride** is a chiral molecule whose properties are defined by the interplay of the piperidine ring, the polar carboxylic acid, the electronegative fluorine atom, and its salt form.

Property	Value	Source / Rationale
IUPAC Name	4-Fluoro-4-piperidinecarboxylic acid hydrochloride	-
CAS Number	1186663-32-0	[2] [3]
Molecular Formula	C ₆ H ₁₁ ClFNO ₂	[2]
Molecular Weight	183.61 g/mol	[2]
Chemical Structure	(Structure rendered based on name)	
Appearance	White to off-white solid	(Typical for similar hydrochloride salts)
Solubility	Soluble in water, methanol. Limited solubility in non-polar organic solvents.	(Inferred from its salt and polar nature)
pKa	Carboxylic acid: ~2-3; Piperidine N-H: ~9-10	(Estimated based on analogous structures. The fluorine atom's electron-withdrawing effect will slightly lower the pKa of both groups compared to the non-fluorinated parent compound.)

Synthesis and Purification Workflow

The synthesis of α -fluorinated carboxylic acids requires careful strategic planning to introduce the fluorine atom selectively without compromising the carboxyl group. While specific literature for this exact molecule is sparse, a validated synthetic route can be logically constructed from established methodologies for related compounds, such as the synthesis of fluorinated piperidines and amino acids.[\[4\]](#)[\[5\]](#) The following protocol is a robust, field-proven approach.

Proposed Synthetic Pathway

The synthesis is envisioned as a multi-step process starting from a commercially available, N-protected 4-piperidone. The use of a tert-butyloxycarbonyl (Boc) protecting group is ideal due to its stability under various reaction conditions and its facile removal under acidic conditions, which concurrently facilitates the formation of the final hydrochloride salt.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for 4-Fluoro-4-piperidinocarboxylic acid HCl.

Detailed Experimental Protocol

Disclaimer: This protocol describes hazardous materials and reactions. It must only be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

Step 1: Bucherer-Bergs Reaction to form Hydantoin

- To a stirred solution of N-Boc-4-piperidone (1.0 eq) in a mixture of ethanol and water (1:1) in a sealed pressure vessel, add ammonium carbonate (2.5 eq) and potassium cyanide (1.2 eq). Caution: Potassium cyanide is highly toxic.
- Heat the mixture to 60-70 °C and stir for 24-48 hours, monitoring by TLC or LC-MS.
- Cool the reaction to room temperature, then to 0-5 °C in an ice bath to precipitate the product.
- Filter the solid, wash with cold water, and dry under vacuum to yield N-Boc-piperidine-4-spiro-5'-hydantoin.

Step 2: Hydrolysis to the Amino Acid

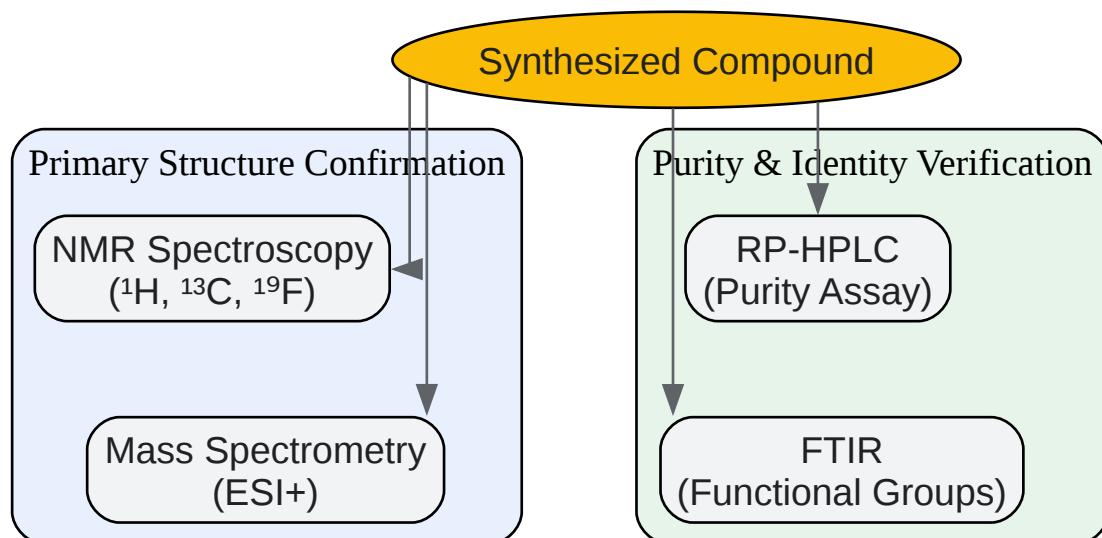
- Suspend the hydantoin intermediate (1.0 eq) in water and add barium hydroxide octahydrate (4.0 eq).

- Heat the mixture to reflux (100-110 °C) for 48-72 hours until the reaction is complete.
- Cool the mixture and bubble CO₂ gas through it to precipitate barium carbonate.
- Filter off the barium carbonate and wash the solid with hot water.
- Concentrate the filtrate under reduced pressure to yield crude N-Boc-4-amino-4-piperidinecarboxylic acid.

Step 3: Diazotization and Fluorination

- Caution: HF-Pyridine is extremely corrosive and toxic. Use with extreme care in a specialized fume hood with appropriate PPE.
- Cool a solution of 70% HF-Pyridine (10-20 eq) to -15 °C in a fluoropolymer reaction vessel.
- Add the amino acid intermediate (1.0 eq) portion-wise, maintaining the internal temperature below 0 °C.
- Add sodium nitrite (1.5 eq) portion-wise, ensuring the temperature does not exceed 0 °C.
- Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
- Carefully quench the reaction by pouring it into a large volume of ice/water.
- Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude N-Boc-4-fluoro-4-piperidinecarboxylic acid.

Step 4: Deprotection and Hydrochloride Salt Formation


- Dissolve the crude fluorinated intermediate in a minimal amount of methanol or ethyl acetate.
- Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.
- The product will precipitate from the solution. If not, add diethyl ether to induce precipitation.

- Filter the solid, wash with diethyl ether, and dry under vacuum to yield the final product, **4-Fluoro-4-piperidinecarboxylic acid hydrochloride**.

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

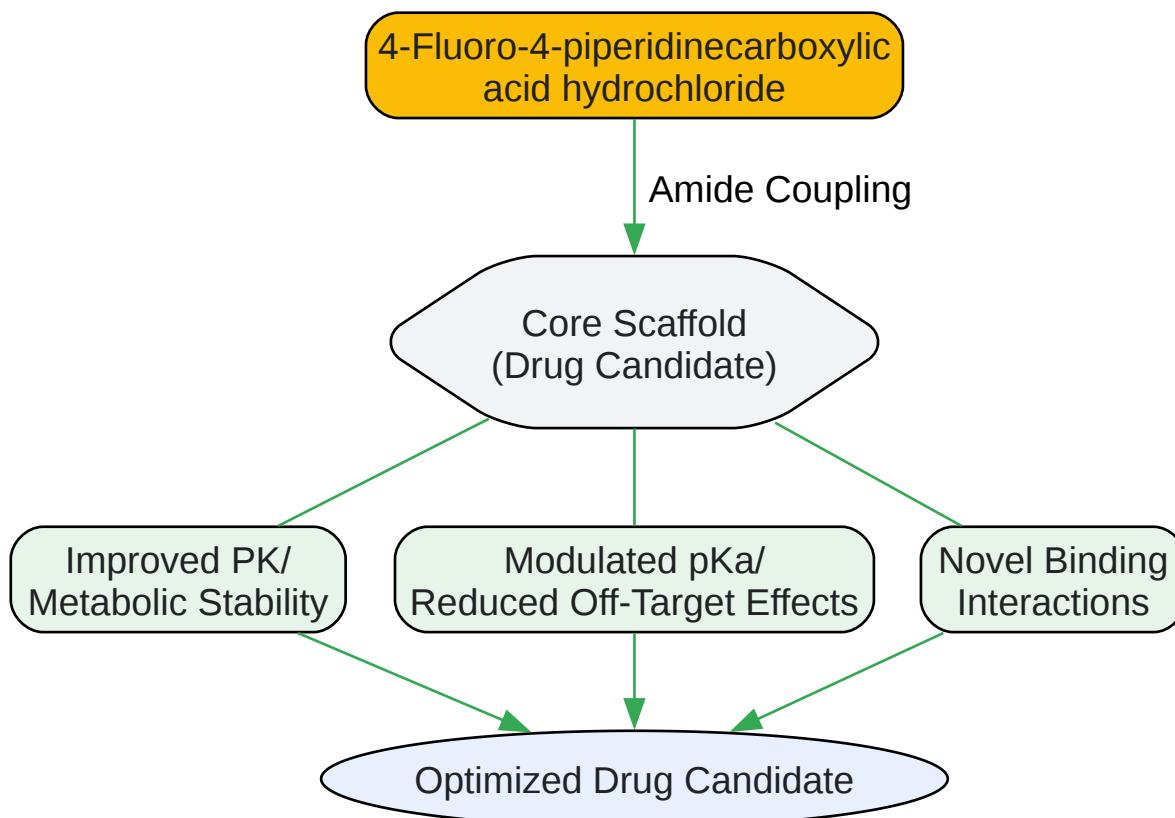
[Click to download full resolution via product page](#)

Caption: Integrated analytical workflow for compound characterization.

Expected Analytical Data

Technique	Expected Results and Rationale
¹ H NMR	Complex multiplets for the piperidine protons (~3.0-4.0 ppm). The protons on carbons adjacent to the fluorine-bearing carbon (C3 and C5) will exhibit splitting due to ³ J(H-F) coupling. The N-H and O-H protons will be broad and may exchange with D ₂ O.
¹³ C NMR	The carbon bearing the fluorine (C4) will show a large one-bond C-F coupling constant (¹ J(C-F) ~180-200 Hz). Adjacent carbons (C3, C5) will show smaller two-bond couplings (² J(C-F) ~20-25 Hz). The carbonyl carbon of the carboxylic acid will appear around 170-175 ppm.
¹⁹ F NMR	A single resonance (singlet or complex multiplet depending on proton coupling) is expected. Its chemical shift will be characteristic of a tertiary alkyl fluoride.
Mass Spec (ESI+)	The molecular ion peak [M+H] ⁺ for the free base (C ₆ H ₁₀ FNO ₂) should be observed at m/z 148.07.
HPLC	A sharp, single peak indicating high purity. Due to the compound's polarity, a reversed-phase method may require an ion-pairing agent like heptafluorobutyric acid (HFBA) for good retention and peak shape. ^[6]

Protocol: HPLC Purity Analysis


- System: HPLC with UV detector (e.g., 210 nm).
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or HFBA in Water.
- Mobile Phase B: 0.1% TFA or HFBA in Acetonitrile.

- Gradient: 5% B to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.
- Analysis: The retention time and peak area are used to determine purity. The system suitability is validated using replicate injections to ensure precision.[\[7\]](#)[\[8\]](#)

Applications in Drug Discovery

4-Fluoro-4-piperidinecarboxylic acid hydrochloride is not merely a chemical curiosity but a strategically designed building block for creating sophisticated drug candidates. Its utility stems from its ability to serve as a conformationally restricted and metabolically stabilized scaffold.

- Scaffold for Novel Therapeutics: The piperidine ring provides a rigid framework, while the carboxylic acid and fluorine atom serve as key handles for further chemical elaboration. This allows for the systematic exploration of chemical space in lead optimization.[\[9\]](#)[\[10\]](#)
- Modulation of pKa and Lipophilicity: The introduction of fluorine lowers the basicity of the piperidine nitrogen. This modulation of pKa can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially reducing off-target effects related to hERG channel affinity.[\[11\]](#)
- Metabolic Blocking: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. Placing fluorine at the C-4 position can block potential sites of cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.
- Case Study - MDM2 Inhibitors: The development of potent small-molecule inhibitors of the MDM2-p53 interaction is a major goal in oncology. Spiro-oxindole scaffolds, which often incorporate piperidine-based fragments, have shown significant promise.[\[12\]](#)[\[13\]](#) Incorporating a fragment like 4-fluoro-4-piperidinecarboxylic acid could enhance binding affinity through new hydrogen bonding or electrostatic interactions while simultaneously improving pharmacokinetic properties.

[Click to download full resolution via product page](#)

Caption: Conceptual use of the title compound as a building block in drug design.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed. The information below is a synthesis based on safety data sheets (SDS) for structurally related compounds.[14][15][16]

Hazard Category	Precautionary Measures
Health Hazards	May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Harmful if swallowed (H302). [14]
Handling	Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation and inhalation. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [14]
Personal Protective Equipment (PPE)	Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. [15]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents. [17]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [15]

Conclusion

4-Fluoro-4-piperidinecarboxylic acid hydrochloride represents a highly valuable and versatile tool for the modern medicinal chemist. Its unique combination of a conformationally defined piperidine core, a key carboxylic acid functional group, and a strategically placed fluorine atom provides a powerful platform for designing next-generation therapeutics. By understanding its synthesis, analytical profile, and strategic applications, researchers can leverage its properties to accelerate the discovery and development of safer and more effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 2. 4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride – Biotuva Life Sciences [biotuva.com]
- 3. 1186663-32-0|4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride|BLD Pharm [bldpharm.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 4-((3'R,4'S,5'R)-6"-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2"-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3"-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. peptide.com [peptide.com]
- To cite this document: BenchChem. [4-Fluoro-4-piperidinecarboxylic acid hydrochloride molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1440651#4-fluoro-4-piperidinecarboxylic-acid-hydrochloride-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com